

The Discovery and Synthesis of 5'Threonylcarbamoyladenosine Monophosphate (5'-TMPS): A Technical Guide

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Compound of Interest		
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Introduction

N6-threonylcarbamoyladenosine (t6A) is a universally conserved and essential post-transcriptional modification found at position 37 of tRNAs that decode ANN codons. This modification plays a critical role in maintaining translational fidelity by ensuring accurate codon recognition and preventing frameshift errors. The biosynthesis of t6A proceeds through a key activated intermediate, L-threonylcarbamoyl-adenylate (TC-AMP), also referred to as 5'-threonylcarbamoyladenosine monophosphate (**5'-TMPS**). Understanding the discovery and synthesis of this crucial molecule is paramount for research in translation, tRNA biology, and for the development of novel therapeutics targeting this essential pathway.

Discovery and Biological Significance

The presence of a complex modified nucleoside adjacent to the anticodon was identified decades ago, with subsequent work pinpointing its structure as N6-threonylcarbamoyladenosine (t6A). Genetic and biochemical studies have since elucidated a two-step enzymatic pathway for its biosynthesis, which is conserved across all three domains of life.



The first step involves the synthesis of the activated intermediate, TC-AMP, from L-threonine, bicarbonate (or CO2), and ATP. This reaction is catalyzed by the TsaC/Sua5 family of enzymes. [1] In the second step, the threonylcarbamoyl moiety is transferred from TC-AMP to the N6 position of adenosine 37 in the tRNA by the TsaD/Kae1/Qri7 family of enzymes, often in complex with other proteins.[1]

The t6A modification is crucial for stabilizing the codon-anticodon interaction, particularly for A-starting codons, thereby preventing translational frameshifting and ensuring the synthesis of functional proteins.[2] Its absence can lead to severe growth defects and has been implicated in human diseases.

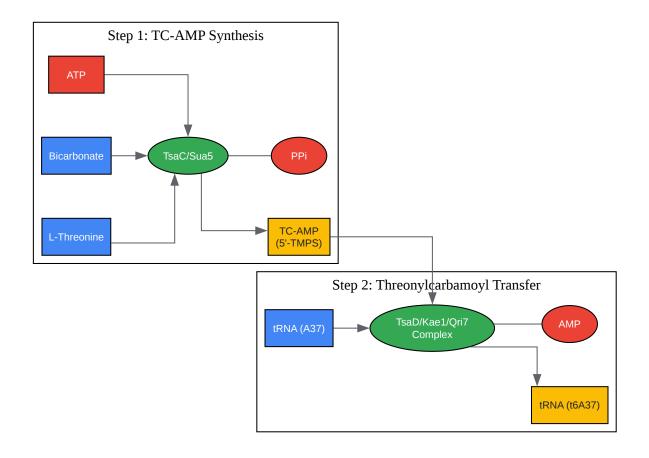
Biosynthesis of 5'-TMPS (TC-AMP) and t6A

The enzymatic synthesis of t6A is a two-step process:

- Formation of L-threonylcarbamoyl-adenylate (TC-AMP): The enzyme TsaC (in bacteria) or its homolog Sua5 (in archaea and eukaryotes) catalyzes the condensation of L-threonine, bicarbonate, and ATP to form TC-AMP, with the release of pyrophosphate (PPi).[1]
- Transfer of the Threonylcarbamoyl Moiety: The TsaD/Kae1/Qri7 family of enzymes, along with accessory proteins, facilitates the transfer of the threonylcarbamoyl group from TC-AMP to A37 of the target tRNA, releasing AMP and yielding the final t6A-modified tRNA.[1]

Below is a diagram illustrating the biosynthetic pathway of t6A.





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Biosynthetic pathway of t6A modification.

Quantitative Data

The following tables summarize key quantitative data related to the biosynthesis of t6A.

Table 1: Kinetic Parameters of TsaC Homologs for TC-AMP Synthesis



Organism	Enzyme	Substrate	Km (µM)	kcat (s-1)	kcat/Km (μM-1s-1)	Referenc e
Escherichi a coli	TsaC	L- Threonine	-	-	-	[3]
L-Serine	-	-	-	[3]		
L-α-amino- β- hydroxyval eric acid	-	-	-	[3]	_	
Thermotog a maritima	TsaC2	L- Threonine	12.1	0.0177	1460	[4]
L- hydroxynor valine	129.4	0.021	162	[4]		

Note: Specific values for E. coli TsaC were not available in the provided search results.

Table 2: In Vitro Yield of TC-AMP Synthesis

Enzyme Source	Conditions	Yield	Reference
Bacillus subtilis YwlC (TsaC)	10 min incubation at 37°C	~30% conversion of ATP to TC-AMP	-

Note: Detailed yield data is often not explicitly stated and can vary significantly based on experimental conditions.

Experimental Protocols

Protocol 1: In Vitro Synthesis of Threonylcarbamoyl-AMP (TC-AMP)

This protocol describes the enzymatic synthesis of TC-AMP using purified TsaC/Sua5 enzyme.



Materials:

- Purified TsaC or Sua5 enzyme
- L-Threonine
- Sodium Bicarbonate (NaHCO3)
- ATP
- MgCl2
- Tris-HCl buffer (pH 7.5-8.0)
- Dithiothreitol (DTT)
- Reaction tubes
- Incubator or water bath

Procedure:

- Prepare a reaction mixture containing the following components in Tris-HCl buffer:
 - 5 μM TsaC/Sua5 enzyme
 - 4 mM L-threonine
 - 10 mM NaHCO3
 - 1 mM ATP
 - o 5 mM MgCl2
 - o 1 mM DTT
- Incubate the reaction mixture at 30°C for 1 hour.



• The formation of TC-AMP can be monitored by various methods, including HPLC or by coupling the reaction to the t6A synthesis assay.

Protocol 2: In Vitro Reconstitution of t6A Modification

This protocol outlines the complete in vitro synthesis of t6A-modified tRNA from its basic components.

Materials:

- Purified TsaC/Sua5 enzyme
- Purified TsaD/Kae1/Qri7 complex
- Unmodified tRNA substrate (e.g., in vitro transcribed tRNALys)
- L-Threonine
- Sodium Bicarbonate (NaHCO3)
- ATP
- MgCl2
- Tris-HCl buffer (pH 7.5-8.0)
- DTT
- Radiolabeled [14C]-L-threonine (for detection)
- Trichloroacetic acid (TCA)
- Glass fiber filters
- Scintillation counter

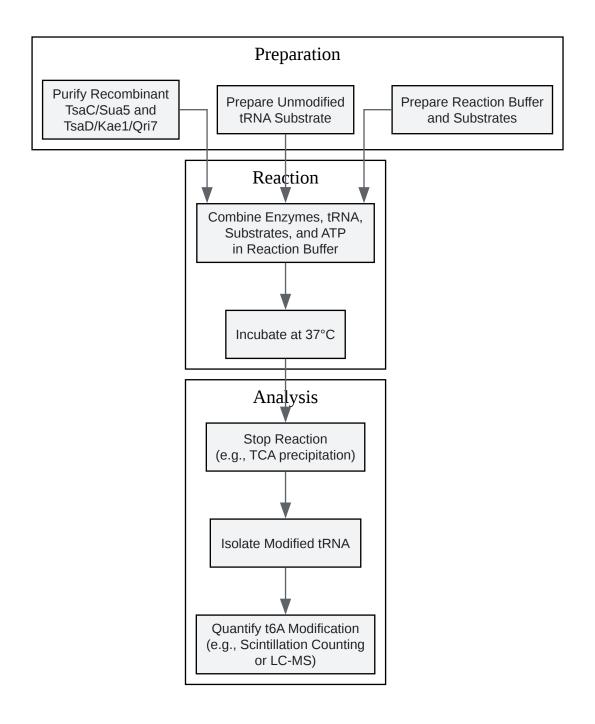
Procedure:

• Set up a reaction mixture in Tris-HCl buffer containing:



- 1-5 μM TsaC/Sua5
- 1-5 μM TsaD/Kae1/Qri7 complex
- 2 μM unmodified tRNA
- 50 μM L-threonine (including a tracer amount of [14C]-L-threonine)
- o 20 mM NaHCO3
- 1 mM ATP
- o 5 mM MgCl2
- 1 mM DTT
- Incubate the reaction at 37°C for 30-60 minutes.
- Stop the reaction by adding an equal volume of cold 10% TCA.
- Incubate on ice for 30 minutes to precipitate the tRNA.
- Collect the precipitate by filtering through a glass fiber filter.
- Wash the filter with cold 5% TCA and then with ethanol.
- Dry the filter and measure the incorporated radioactivity using a scintillation counter.





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Workflow for in vitro t6A synthesis.

Protocol 3: Quantitative Analysis of t6A by LC-MS/MS

This protocol provides a general workflow for the quantification of t6A in a tRNA sample using liquid chromatography-tandem mass spectrometry.



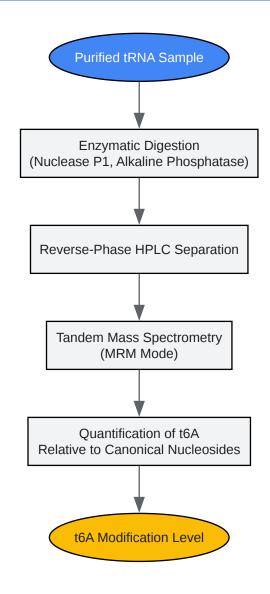
Materials:

- Purified tRNA sample
- Nuclease P1
- Bacterial alkaline phosphatase
- Ammonium acetate buffer
- Acetonitrile
- LC-MS/MS system

Procedure:

- · tRNA Digestion:
 - Digest the purified tRNA sample to nucleosides using a mixture of nuclease P1 and bacterial alkaline phosphatase.
 - Incubate at 37°C for 2-4 hours.
- LC-MS/MS Analysis:
 - Inject the digested sample onto a reverse-phase HPLC column.
 - Separate the nucleosides using a gradient of ammonium acetate buffer and acetonitrile.
 - Detect and quantify the t6A nucleoside using a tandem mass spectrometer in multiple reaction monitoring (MRM) mode, monitoring for the specific precursor-to-product ion transition of t6A.
- Data Analysis:
 - Quantify the amount of t6A relative to the canonical nucleosides (A, U, G, C) to determine the modification level.





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Workflow for LC-MS/MS analysis of t6A.

Conclusion

The discovery and elucidation of the biosynthetic pathway of **5'-TMPS** (TC-AMP) and the subsequent t6A modification have been pivotal in understanding the intricacies of protein synthesis. The protocols and data presented in this guide provide a foundation for researchers to further investigate this essential biological process. A deeper understanding of the enzymes involved and the mechanism of t6A synthesis holds significant promise for the development of novel therapeutic strategies targeting diseases associated with translational dysregulation.



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